molecular formula C19H18ClN5O B2985995 (Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide CAS No. 1798408-93-1

(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide

Cat. No.: B2985995
CAS No.: 1798408-93-1
M. Wt: 367.84
InChI Key: NRTPBXVYZQAMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H18ClN5O and its molecular weight is 367.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enaminones in Drug Development

Enaminones, closely related to the mentioned compound, have been extensively studied for their potential in drug development. For instance, Edafiogho et al. (1992) synthesized a series of novel enaminones and evaluated them for anticonvulsant activity, revealing that several compounds exhibited potent anticonvulsant activity with minimal neurotoxicity. This suggests that modifications to the enaminone structure could yield promising candidates for anticonvulsant drug development (Edafiogho et al., 1992).

Material Science Applications

In material science, polyamides and polyimides derived from similar compounds have been synthesized and characterized for their thermal and solubility properties. Yang and Lin (1994, 1995) reported on the synthesis of aromatic polyamides and polyimides, showing that these materials exhibit high thermal stability and solubility in various organic solvents. These properties make them suitable for applications in high-performance materials (Yang & Lin, 1994); (Yang & Lin, 1995).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry, is another significant application area. Research by Barakat et al. (2020) on the one-pot synthesis of enaminones demonstrates the versatility of these reactions in producing compounds with potential biological activities. This methodology could be applied to synthesize derivatives of the mentioned compound for further biological evaluation (Barakat et al., 2020).

Biological Activity Screening

Enaminones and their derivatives have been evaluated for various biological activities, including antimicrobial and anticancer properties. Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and screened them for antitumor and antimicrobial activities, suggesting that modifications to the enaminone core can lead to compounds with significant biological activities (Riyadh, 2011).

Properties

IUPAC Name

(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c1-13-16(20)5-4-6-17(13)24-18(26)15(10-21)9-14-11-22-19(23-12-14)25-7-2-3-8-25/h4-6,9,11-12H,2-3,7-8H2,1H3,(H,24,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTPBXVYZQAMNG-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CN=C(N=C2)N3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CN=C(N=C2)N3CCCC3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.